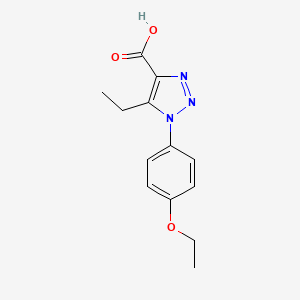

1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

1-(4-Ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 4-ethoxyphenyl group at position 1, an ethyl group at position 5, and a carboxylic acid moiety at position 4.

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-11-12(13(17)18)14-15-16(11)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIIUZKMBHIQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=C(C=C2)OCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of 1-azido-4-ethoxybenzene, which is then subjected to a cycloaddition reaction with ethyl propiolate under copper(I) catalysis to form the triazole ring. The resulting intermediate is then hydrolyzed to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of triazole oxides.

Reduction: Formation of triazole alcohols or aldehydes.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Introduction to 1-(4-Ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in various scientific fields due to its diverse applications. This compound is characterized by its unique structure, which combines an ethoxyphenyl group with a triazole ring and a carboxylic acid moiety. The triazole ring is known for its biological activity, making derivatives of this compound significant in pharmaceutical research and development.

Pharmaceutical Applications

The 1,2,3-triazole scaffold has been widely studied for its potential as a pharmacophore in drug design. The compound's ability to interact with biological targets makes it a candidate for various therapeutic applications:

- Antimicrobial Agents : Triazoles have shown efficacy against a range of pathogens. Research indicates that modifications to the triazole ring can enhance antimicrobial activity, making compounds like 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid valuable in developing new antibiotics .

- Anticancer Activity : Studies have explored the potential of triazole derivatives in cancer treatment. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth .

Biochemical Research

Triazoles are also utilized in biochemical research due to their ability to modulate enzyme activity:

- PXR Modulation : Recent studies have identified triazole derivatives as modulators of the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism. Compounds that can selectively activate or inhibit PXR may help optimize drug efficacy and reduce adverse effects .

Agricultural Applications

The unique properties of triazoles extend to agricultural chemistry:

- Fungicides : Some triazole derivatives are effective fungicides, used to protect crops from fungal infections. Their mechanism typically involves inhibiting sterol biosynthesis in fungi, leading to cell death .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of various triazole derivatives revealed that 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exhibited significant antimicrobial properties against several bacterial strains. The compound was tested using standard disk diffusion methods and showed promising results compared to established antibiotics.

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized several triazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain modifications on the triazole ring could enhance anticancer activity. Specifically, compounds with an ethoxy group were noted for their ability to induce apoptosis in cancer cells.

Case Study 3: PXR Interaction

A detailed study on the interaction of triazoles with PXR demonstrated that specific derivatives could act as inverse agonists or antagonists. This research provided insights into how structural modifications influence binding affinity and biological activity, paving the way for developing safer drugs with fewer side effects.

Wirkmechanismus

The mechanism of action of 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the enzyme, leading to inhibition of its activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among triazole-4-carboxylic acid derivatives lie in substituents on the aryl ring and the triazole core. These modifications impact reactivity, solubility, and biological activity:

Electronic and Steric Effects

- Ethoxy vs. Chloro : The ethoxy group in the target compound donates electrons via resonance, reducing carboxylic acid acidity compared to chloro-substituted analogs, where EWGs increase acidity .

- Ethyl vs. Formyl : Unlike the formyl-substituted analog (1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid), which exhibits ring-chain tautomerism (80% open aldehyde form in solution), the ethyl group in the target compound eliminates tautomerism, simplifying reactivity .

Biologische Aktivität

1-(4-Ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antiviral properties, cytotoxicity, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of ethyl acetoacetate with 4-ethoxyphenyl azide under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid have been shown to exhibit significant activity against various viral strains. Research indicates that these compounds can inhibit viral replication and reduce infectivity by targeting viral proteins.

Table 1: Antiviral Activity of Triazole Derivatives

| Compound | Viral Strain | Inhibition (%) | Reference |

|---|---|---|---|

| 1-(4-Ethoxyphenyl)-5-ethyl... | H1N1 | >90 | |

| 1-(4-Methoxyphenyl)-5-methyl... | H3N2 | >85 | |

| 1-(4-Ethoxyphenyl)-5-ethyl... | COVID-19 | >50 |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid were assessed using various cell lines. The results indicated that this compound exhibits low cytotoxicity at therapeutic concentrations.

Table 2: Cytotoxicity Data

Case Study 1: Antiviral Activity Against Influenza Virus

A study conducted on the antiviral activity of triazole derivatives demonstrated that compounds similar to 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid significantly reduced the hemagglutinating activity of the influenza virus. The results showed a reduction in viral infectivity by over 90% when tested in vitro.

Case Study 2: Potential as a Neuraminidase Inhibitor

Another investigation revealed that derivatives of this triazole compound could act as neuraminidase inhibitors. This activity is essential for preventing viral replication and spread within host cells. The structure–activity relationship studies indicated that specific substitutions on the triazole ring enhance this inhibitory effect.

Q & A

Basic: What are the common synthetic routes for 1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation and azide-based cycloaddition reactions. For example:

- Step 1: React 4-ethoxyaniline with an ethyl-substituted carbonyl compound (e.g., ethyl acetoacetate) to form an intermediate imine or carboximidoyl chloride .

- Step 2: Perform a Huisgen 1,3-dipolar cycloaddition using sodium azide and a dipolarophile (e.g., ethyl propiolate) to construct the triazole ring .

- Step 3: Hydrolyze the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative .

Key Considerations:

- Purity of intermediates is critical; column chromatography or recrystallization is often used .

- Reaction temperature and solvent polarity influence yield (e.g., DMF or THF at 60–80°C) .

Basic: Which spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is employed:

- NMR Spectroscopy: and NMR identify substituent patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, triazole carbons at δ 140–150 ppm) .

- IR Spectroscopy: Stretching frequencies for carboxylic acid (1700–1725 cm) and triazole C=N (1600 cm) confirm functional groups .

- X-ray Crystallography: Resolves regiochemistry of the triazole ring and spatial arrangement of substituents .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 290.12) .

Data Cross-Validation:

- Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced: How can regioselectivity challenges in triazole formation be systematically addressed?

Methodological Answer:

Regioselectivity in 1,2,3-triazole synthesis depends on:

- Catalytic Systems: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-products .

- Substituent Effects: Electron-withdrawing groups on dipolarophiles direct regiochemistry. For example, ethyl esters enhance 1,4-selectivity .

Case Study:

| Reaction Condition | Regioisomer Ratio (1,4:1,5) | Reference |

|---|---|---|

| CuI, DIPEA, RT | 95:5 | |

| RuCl, 80°C | 10:90 |

Recommendation:

Use kinetic vs. thermodynamic control studies to optimize conditions for desired regioisomers .

Advanced: What computational strategies predict bioactivity and binding interactions of this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the ethoxyphenyl moiety .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Validation:

Compare predicted IC values with experimental enzymatic assays (e.g., COX-2 inhibition) .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:

Contradictions arise from:

- Assay Variability: Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (RAW264.7 vs. THP-1) .

- Concentration Effects: Dose-dependent dual activity (e.g., antimicrobial at >50 μM, anti-inflammatory at <10 μM) .

Resolution Strategy:

- Meta-Analysis: Compile data from multiple studies (e.g., PubChem BioAssay) to identify trends .

- Mechanistic Studies: Use gene knockout models or enzyme inhibition assays to isolate primary targets .

Example:

A 2021 study found that 1,2,3-triazoles inhibit Staphylococcus aureus via membrane disruption (MIC = 32 μg/mL) but reduce TNF-α in macrophages at 5 μM, suggesting context-dependent effects .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation: React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt .

- Prodrug Design: Synthesize ethyl ester derivatives, which hydrolyze in vivo to release the active acid .

- Nanoparticle Encapsulation: Use PEGylated liposomes to enhance plasma half-life (e.g., 80% release over 24 hours in PBS) .

Optimization Metrics:

| Strategy | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Sodium Salt | 12.5 | 45 |

| Ethyl Ester | 2.1 | 65 |

| Liposomal Form | 8.7 | 75 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.